

Application Notes and Protocols for BPR1K871 Administration in Mouse Models of Cancer

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Compound of Interest		
Compound Name:	BPR1K871	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and evaluation of **BPR1K871**, a multi-kinase inhibitor, in various mouse models of cancer. The following protocols are based on published research and are intended to assist in the design and execution of preclinical efficacy studies.

Introduction

BPR1K871 is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] It has demonstrated significant anti-proliferative activity in both hematological and solid tumor cell lines.[1][2] In vivo studies have shown its efficacy in xenograft models of acute myeloid leukemia (AML), colorectal cancer, and pancreatic cancer. [1][2] This document outlines the detailed methodologies for administering BPR1K871 to mouse models and summarizes the available quantitative data.

Quantitative Data Summary

The following tables summarize the efficacy of **BPR1K871** in various cancer xenograft models.

Table 1: Efficacy of BPR1K871 in Acute Myeloid Leukemia (AML) Xenograft Models



Cell Line	Mouse Strain	Dosage (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
MOLM-13	Nude Mice	1	i.v., qd, days 1-5 & 8-12	Significant (p < 0.05)	[2]
3	i.v., qd, days 1-5 & 8-12	Significant (p < 0.05)	[2]		
10	i.v., qd, days 1-5	Significant (p < 0.05)	[2]		
MV4-11	Nude Mice	1	i.v., qd, days 1-5 & 8-12	Significant (p < 0.05)	[2]
3	i.v., qd, days 1-5 & 8-12	Significant (p < 0.05)	[2]		
10	i.v., qd, days 1-5 & 8-12	Significant (p < 0.05)	[2]	_	

Table 2: Efficacy of BPR1K871 in Solid Tumor Xenograft Models

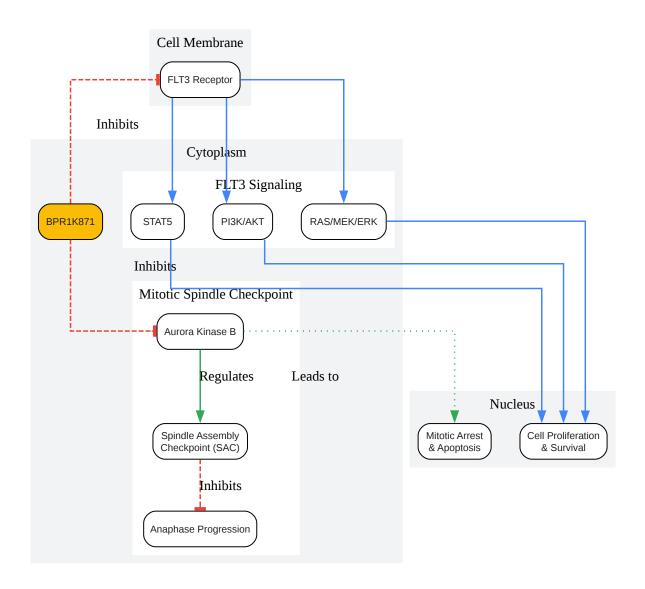
Cell Line	Cancer Type	Mouse Strain	Dosage (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)	Referenc e
COLO205	Colorectal	Nude Mice	3-20	Not Specified	Efficacious	[1][2]
Mia-PaCa2	Pancreatic	Nude Mice	3-20	Not Specified	Efficacious	[1][2]

Note: Specific dosing schedules and quantitative tumor growth inhibition data for the COLO205 and Mia-PaCa2 models were not detailed in the primary literature reviewed.



Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

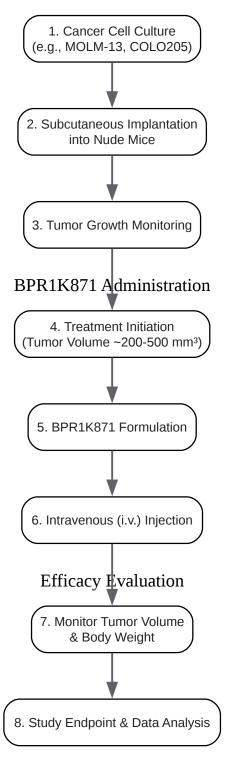




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Caption: BPR1K871 inhibits FLT3 and Aurora Kinase B signaling pathways.

Xenograft Model Establishment





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer PMC [pmc.ncbi.nlm.nih.gov]
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